Cholesta-3,5-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Quality Control in Food Analysis

Cholesta-3,5-diene serves as a standard in High-Performance Liquid Chromatography (HPLC) for analyzing the quality of various food products. Studies have demonstrated its effectiveness in assessing the composition of different types of olive oils and edible fats . By identifying and quantifying Cholesta-3,5-diene, researchers can gain insights into the presence of specific components and potential adulteration in these food items.

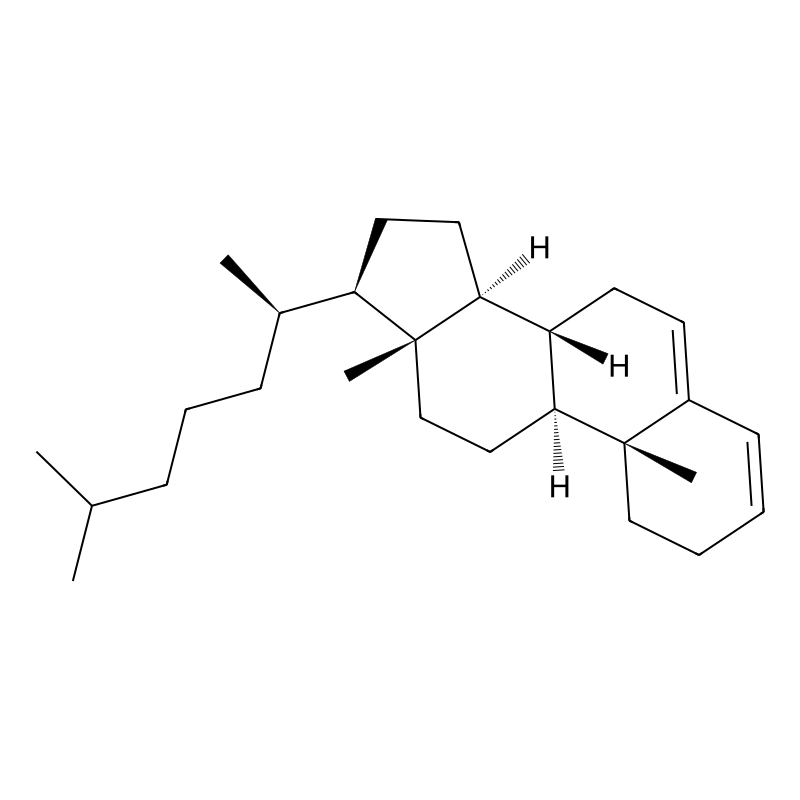

Cholesta-3,5-diene is a derivative of cholesterol characterized by its unique double bonds at the C-3 and C-5 positions. It is classified as an oxysterol, which refers to oxidized derivatives of cholesterol. This compound plays a significant role in various biological processes, particularly in cholesterol metabolism and homeostasis. Its molecular formula is C27H44, and it is identified by the CAS number 747-90-0 .

As the biological role of cholesta-3,5-diene in the ladybug is not fully understood, a detailed mechanism of action is not yet established.

- Limited information: Currently, there is no publicly available information on the specific hazards or toxicity associated with cholesta-3,5-diene.

- General precautions: As with any unknown compound, it is advisable to handle cholesta-3,5-diene with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Further Research

Cholesta-3,5-diene is a relatively understudied compound. Future research areas could include:

- Elucidating its biological function in the ladybug and other organisms.

- Investigating its potential applications in cholesterol metabolism research.

- Studying its chemical reactivity and potential synthetic routes.

- Determining its safety profile.

Cholesta-3,5-diene can be synthesized through the dehydration of cholesterol, where water is removed to form the diene structure. This reaction occurs under specific conditions, such as high temperatures or in the presence of certain catalysts. Additionally, cholesta-3,5-diene can undergo further transformations to yield other compounds like cholesta-2,4-diene and cholesta-4,6-diene .

The compound can also participate in various reactions typical of alkenes, including electrophilic additions and polymerization.

Cholesta-3,5-diene exhibits significant biological activity as a non-genomic regulator of cholesterol homeostasis. It has been implicated in various metabolic pathways and may influence cellular signaling processes. Studies have shown that it can act as a metabolite related to lung cancer, indicating its potential role in disease mechanisms . Furthermore, it may have effects on cell membrane properties due to its structural similarities to cholesterol.

The synthesis of cholesta-3,5-diene primarily involves the dehydration of cholesterol. This can be achieved through:

- Thermal Dehydration: Heating cholesterol under controlled conditions leads to the formation of cholesta-3,5-diene.

- Catalytic Methods: The use of acid catalysts can enhance the reaction rate and yield.

- Chemical Oxidation: Cholesterol can be oxidized under specific conditions to produce cholesta-3,5-diene as a primary product .

Cholesta-3,5-diene has several applications in research and industry:

- Biochemical Research: It serves as a model compound for studying cholesterol metabolism and the effects of oxysterols.

- Pharmaceuticals: Its biological activity makes it a candidate for developing therapeutic agents targeting cholesterol-related disorders.

- Material Science: Due to its structural properties, it may find applications in developing new materials or as a precursor for synthesizing other compounds .

Research indicates that cholesta-3,5-diene interacts with various biological systems. Notably, it has been studied for its role in modulating GABA receptors, which are critical for neurotransmission. Studies suggest that cholesta-3,5-diene may act as a negative allosteric modulator of GABA receptors, influencing neuronal excitability and signaling pathways .

Additionally, its interactions with cellular membranes may affect membrane fluidity and protein function due to its structural resemblance to cholesterol.

Cholesta-3,5-diene shares structural similarities with other sterols and oxysterols. Here are some comparable compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Cholesterol | Contains a hydroxyl group at C-3 | Precursor to many sterols |

| Cholestanol | Hydroxyl group at C-3; saturated | Less reactive than cholesta-3,5-diene |

| Cholestene | Contains a double bond at C-5 | Lacks the C-3 double bond |

| Cholesta-2,4-diene | Double bonds at C-2 and C-4 | Intermediate product |

| Cholestane | Fully saturated with no double bonds | Stable and less reactive |

Cholesta-3,5-diene is unique due to its specific positioning of double bonds which influences its reactivity and biological roles compared to these similar compounds.

Cholesta-3,5-diene, a significant steroid hydrocarbon with molecular formula C27H44 and molecular weight of 368.6383, represents an important intermediate in steroid chemistry [1]. The pyrolytic generation of cholesta-3,5-diene from cholesterol derivatives constitutes a direct thermal decomposition pathway that has been extensively studied [7]. This process typically involves the dehydration of cholesterol under high-temperature conditions, leading to the formation of cholesta-3,5-diene with the characteristic double bonds in the A–B ring system [7].

Research has demonstrated that the pyrolytic generation of cholesta-3,5-diene occurs through a temperature-dependent mechanism [7] [18]. When cholesterol undergoes thermal treatment at temperatures ranging from 300°C to 350°C in high-temperature water environments, cholesta-3,5-diene emerges as the sole primary reaction product [12] [23]. This finding indicates that the direct dehydration pathway is the predominant mechanism under these conditions [23].

The kinetics of this pyrolytic process have been thoroughly investigated, revealing that the initial rate of cholesterol disappearance follows first-order kinetics with an activation energy of 127±12 kJ/mol [23]. The reaction mechanism involves the elimination of the hydroxyl group at the C-3 position of cholesterol, followed by the formation of a double bond system in the A-B rings [7] [23].

| Temperature (°C) | Primary Product | Secondary Products | Reaction Order | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 300 | Cholesta-3,5-diene | None | First | 127±12 |

| 325 | Cholesta-3,5-diene | Cholesta-2,4-diene, Cholesta-4,6-diene | First | 127±12 |

| 350 | Cholesta-3,5-diene | Cholesta-2,4-diene, Cholesta-4,6-diene | First | 127±12 |

Table 1: Pyrolytic generation of cholesta-3,5-diene from cholesterol at various temperatures [23]

The secondary products observed during extended pyrolysis include cholesta-2,4-diene and cholesta-4,6-diene, which likely form from cholesta-3,5-diene through double-bond migration processes [23]. This suggests that cholesta-3,5-diene serves as an intermediate in the formation of these isomeric dienes [23]. The reaction pathway has been elucidated through delplot analysis and mechanistic considerations, providing a comprehensive understanding of the thermal transformation of cholesterol to cholesta-3,5-diene under hydrothermal conditions [23].

Acid-Catalyzed Rearrangement Reactions

Acid-catalyzed rearrangement reactions represent another significant pathway for the formation and transformation of cholesta-3,5-diene [10]. These reactions involve the use of acid catalysts to facilitate the rearrangement of the steroid backbone, leading to various structural modifications [10] [11]. The acid-catalyzed rearrangement of cholesta-3,5-diene has been extensively studied to understand the reaction mechanisms and the thermodynamic stabilities of the resulting products [10].

When cholesta-3,5-diene is treated with p-toluenesulfonic acid in acetic acid at 70°C, it undergoes a series of rearrangement reactions that lead to the formation of various steroid derivatives [10] [11]. The reaction proceeds through a pathway involving several intermediates, with the end products being thermodynamically stable spirosteradienes [10]. The relative thermodynamic stabilities of these cholestadiene isomers have been calculated using molecular mechanics and semi-empirical methods, providing insights into the reaction pathways [10].

The acid-catalyzed rearrangement of cholesta-3,5-diene occurs via allylic/tertiary carbocations and reversible protonation-deprotonation reactions [11]. The mechanism involves the initial protonation of one of the double bonds, followed by a series of carbocation rearrangements that lead to the formation of more stable structures [11]. The reaction pathway consistently progresses toward aromatic end products through structures of increasing stability [11].

| Reaction Conditions | Catalyst | Temperature (°C) | Major Products | Reaction Time |

|---|---|---|---|---|

| Acetic acid | p-Toluenesulfonic acid | 70 | Spirosteradienes | 2-3 hours |

| Chloroform | Traces of HCl | Room temperature | 4-methyl-19-nor-cholesta-1,3,5(10)-triene | 1 week |

Table 2: Acid-catalyzed rearrangement reactions of cholesta-3,5-diene under different conditions [10] [11]

Interestingly, even in pure chloroform with traces of hydrogen chloride, cholesta-3,5-diene undergoes rearrangement to form 4-methyl-19-nor-cholesta-1,3,5(10)-triene after one week of storage at room temperature [11]. This observation highlights the susceptibility of cholesta-3,5-diene to acid-catalyzed rearrangement reactions, even under mild conditions [11].

The study of these acid-catalyzed rearrangement reactions is not only important for understanding the chemical behavior of cholesta-3,5-diene but also has implications for geochemical transformations of steroid hydrocarbons in sediments [10]. The combined use of laboratory simulation experiments and molecular mechanics calculations has proven valuable in establishing reaction pathways and predicting intermediate components and stable reaction end products [10].

Enzymatic Biosynthesis via Steroid Hydroxylases

The enzymatic biosynthesis of cholesta-3,5-diene involves complex biochemical pathways mediated by steroid hydroxylases [9]. These enzymes play crucial roles in steroid metabolism, catalyzing the hydroxylation of steroids at specific positions and thereby influencing their biological activities [9]. In the context of cholesta-3,5-diene formation, steroid hydroxylases participate in the modification of cholesterol and its derivatives, leading to the generation of this important steroid intermediate [9].

Steroid hydroxylases belong to three distinct classes of metalloenzymes: cytochrome P450, Rieske-type monooxygenase 3-ketosteroid 9α-hydroxylase, and molybdenum-containing steroid C25 dehydrogenases [9]. These enzymes catalyze the aerobic or anaerobic hydroxylation of steroids, with each class employing different reaction mechanisms [9]. The cytochrome P450 enzymes, in particular, are involved in the initial steps of cholesterol side-chain degradation, catalyzing the oxyfunctionalization at specific positions [9].

The enzymatic biosynthesis of cholesta-3,5-diene occurs through a series of hydroxylation and dehydration steps [9]. The process begins with the hydroxylation of cholesterol by steroid hydroxylases, followed by dehydration reactions that lead to the formation of the characteristic double bonds in cholesta-3,5-diene [9]. The specificity of these enzymes ensures the regioselective formation of the desired product [9].

| Enzyme Class | Reaction Type | Cofactor | Substrate Specificity | Product |

|---|---|---|---|---|

| Cytochrome P450 | Aerobic hydroxylation | Heme | Cholesterol and derivatives | Hydroxylated steroids |

| Rieske-type monooxygenase | Aerobic hydroxylation | Iron-sulfur cluster | 3-ketosteroids | 9α-hydroxylated steroids |

| Steroid C25 dehydrogenase | Anaerobic hydroxylation | Molybdenum | Cholesterol side chain | 25-hydroxylated steroids |

Table 3: Characteristics of steroid hydroxylases involved in cholesta-3,5-diene biosynthesis [9]

The enzymatic pathways for cholesta-3,5-diene biosynthesis are influenced by various factors, including the availability of cofactors, the presence of specific enzymes, and the cellular environment [9]. The regulation of these pathways involves complex mechanisms that ensure the proper balance of steroid intermediates and products [9]. Understanding these enzymatic processes is essential for elucidating the biosynthetic routes to cholesta-3,5-diene and related steroid compounds [9].

Recent research has focused on the potential applications of steroid hydroxylases in the synthesis of hydroxysteroids, including cholesta-3,5-diene derivatives [9]. The regioselectivity and stereoselectivity of these enzymes make them valuable tools for the preparation of specific steroid structures that may be difficult to obtain through chemical synthesis methods [9]. This enzymatic approach offers advantages in terms of specificity and mild reaction conditions, contributing to the development of more efficient and environmentally friendly synthetic routes [9].

Industrial Synthesis Protocols and Optimization

Industrial synthesis of cholesta-3,5-diene involves several optimized protocols that have been developed to ensure efficient and scalable production [17]. These methods typically build upon the fundamental chemical transformations discussed in previous sections, with modifications aimed at improving yield, purity, and cost-effectiveness [17]. The industrial production of cholesta-3,5-diene is significant due to its role as an intermediate in the synthesis of various steroid-based compounds [4].

One notable industrial synthesis approach involves the iridium-catalyzed reduction-elimination of steroidal 4-en-3-ones [17]. This method has been demonstrated to be highly effective for the preparation of steroidal 3,5-dienes, including cholesta-3,5-diene [17]. The process operates at a low catalyst loading (substrate/catalyst ratio of 200) and involves heating 4-en-3-ones in a water-mixed organic solvent with formic acid, without requiring an inert atmosphere [17]. This protocol offers excellent functionality tolerance and regioselectivity, making it suitable for industrial applications [17].

Another industrial synthesis method for cholesta-3,5-diene involves the dehydration of cholesterol derivatives under controlled conditions [14]. This approach has been optimized to maximize the yield of cholesta-3,5-diene while minimizing the formation of unwanted byproducts [14]. The process typically employs specific catalysts and reaction conditions that facilitate the selective formation of the desired double bonds in the steroid structure [14].

| Synthesis Method | Catalyst | Reaction Conditions | Yield (%) | Scale-up Potential |

|---|---|---|---|---|

| Iridium-catalyzed reduction-elimination | Iridium complex | Water-mixed organic solvent, formic acid | Moderate to excellent | High |

| Cholesterol dehydration | Acid catalyst | Controlled temperature and pressure | 93% (HPLC purity) | High |

| Pyrolytic process | None | High temperature (300-350°C) | Variable | Moderate |

| Acid-catalyzed rearrangement | p-Toluenesulfonic acid | Acetic acid, 70°C | Variable | Moderate |

Table 4: Comparison of industrial synthesis protocols for cholesta-3,5-diene [14] [17] [23]

The optimization of industrial synthesis protocols for cholesta-3,5-diene focuses on several key aspects [14] [17]. These include the selection of appropriate catalysts and reaction conditions, the development of efficient purification methods, and the implementation of process controls to ensure consistent product quality [14] [17]. For instance, in gram-scale preparations, recrystallization is often used instead of column chromatography for product purification, which is more suitable for industrial applications [17].

Recent advancements in industrial synthesis have also explored the use of alternative starting materials and reaction pathways [17] [28]. For example, the synthesis of cholesta-3,5-diene from cholesta-1,4,6-trien-3-one has been investigated as a potential route for industrial production [28]. This approach involves the reaction of cholesta-1,4,6-trien-3-one with isopropenyl acetate in the presence of an acid catalyst, followed by reduction steps to yield the desired product [28]. Such alternative pathways offer potential advantages in terms of starting material availability and process efficiency [28].

Gas Chromatography-Mass Spectrometry represents the most widely implemented analytical technique for the detection and quantification of Cholesta-3,5-diene in various matrices. The compound demonstrates excellent compatibility with gas chromatographic separation due to its volatile nature and thermal stability under typical analytical conditions [1] [2].

Instrumental Configuration and Operating Parameters

The optimal gas chromatographic conditions for Cholesta-3,5-diene analysis involve the use of low-polarity stationary phases, with Database-5 Mass Spectrometry and Hewlett Packard-5 Mass Spectrometry columns representing the most frequently employed options [3] [4]. These columns, typically configured with dimensions of 25 to 30 meters in length and film thicknesses ranging from 0.25 to 1.0 micrometers, provide excellent resolution and peak shape for steroid compounds [3] [4].

The injection port temperature is maintained at 280 degrees Celsius to ensure complete volatilization without thermal degradation [4]. Temperature programming typically begins at 90 degrees Celsius and progresses through carefully optimized gradients to achieve baseline separation from interfering compounds and matrix components [4].

Mass Spectrometric Detection and Fragmentation Patterns

Electron impact ionization serves as the standard ionization technique for Cholesta-3,5-diene analysis, generating reproducible fragmentation patterns essential for compound identification [1] [5]. The molecular ion peak appears at mass-to-charge ratio 368, corresponding to the molecular weight of 368.64 grams per mole [1] [2]. Characteristic fragmentation involves sequential loss of methyl groups and side-chain cleavage, producing diagnostic ions that facilitate unambiguous identification [2].

Selected Ion Monitoring mode provides enhanced sensitivity and selectivity compared to full-scan acquisition, with detection limits reaching the sub-nanogram per milliliter range in optimized systems [2] [3]. The technique proves particularly valuable for trace-level analysis in complex biological matrices where matrix effects and interfering compounds can compromise analytical performance [1].

Quantitative Applications and Method Validation

Thermal desorption Gas Chromatography-Mass Spectrometry has demonstrated exceptional utility in specialized applications, particularly for the analysis of surgical smoke samples and tissue pyrolysis products [1]. The technique achieved 99 percent spectral match accuracy when compared to National Institute of Standards and Technology library spectra, confirming the reliability of identification procedures [1].

Retention time reproducibility studies indicate that Cholesta-3,5-diene typically elutes between 16 and 19 minutes under standard analytical conditions, with relative retention times calculated against appropriate internal standards [6] [7]. The use of Cholesta-3,5-diene as an internal standard for related steroid analyses has proven highly effective, particularly in olive oil quality assessment applications [6] [8].

High-Performance Liquid Chromatography Techniques

High-Performance Liquid Chromatography provides complementary analytical capabilities for Cholesta-3,5-diene analysis, particularly in applications where thermal stability concerns preclude gas chromatographic methods or when coupling with mass spectrometry is required [9] [10].

Chromatographic Conditions and Column Selection

Reversed-phase chromatography represents the predominant approach for Cholesta-3,5-diene separation, with octadecylsilane-bonded stationary phases providing optimal retention and peak shape [9] [7]. The YMC-Pack Octadecylsilane-Aqueous column, configured with dimensions of 250 millimeters by 4.6 millimeters and particle size of 5 micrometers, has demonstrated excellent performance characteristics for steroid analysis [9] [7].

Mobile phase composition critically influences separation efficiency and peak resolution. Optimized systems employ acetonitrile, methanol, and diluted formic acid solutions at pH 2.5, delivered at flow rates of 1.0 milliliters per minute [9] [7]. This mobile phase composition provides adequate retention while maintaining compatibility with mass spectrometric detection systems [9].

Column temperature control at 30 degrees Celsius ensures reproducible retention times and peak shapes throughout extended analytical sequences [9] [7]. Injection volumes typically range from 10 to 20 microliters, depending on sample concentration and detection system sensitivity requirements [7].

Detection Systems and Sensitivity

Ultraviolet detection at wavelengths between 220 and 235 nanometers provides adequate sensitivity for most quantitative applications [7] [11]. The compound exhibits moderate ultraviolet absorption characteristics, necessitating careful optimization of detection parameters to achieve required sensitivity levels [11].

Refractive index detection offers universal detection capabilities but with reduced sensitivity compared to ultraviolet systems [9] [10]. This detection mode proves particularly valuable for applications where chromophore-based detection is inadequate or when comprehensive profiling of non-chromophoric compounds is required [9].

Method Performance and Validation Parameters

High-Performance Liquid Chromatography methods achieve excellent linearity across concentration ranges from 2.0 to 80.0 micrograms per milliliter, with correlation coefficients consistently exceeding 0.9999 [9]. Precision studies demonstrate relative standard deviations below 7.3 percent for replicate analyses, confirming the robustness of optimized methods [9].

Recovery studies indicate quantitative extraction efficiency, with spike recovery values ranging from 91.3 to 109.3 percent across relevant concentration ranges [9]. Solution stability assessments confirm analyte stability for at least seven days under appropriate storage conditions, supporting routine laboratory applications [9].

Advanced Hyphenated Spectroscopic Approaches

Hyphenated analytical techniques combining chromatographic separation with multiple detection systems provide enhanced analytical capabilities for comprehensive Cholesta-3,5-diene characterization [12]. These approaches integrate the separation power of liquid or gas chromatography with the structural information available from spectroscopic techniques [12].

Liquid Chromatography-Mass Spectrometry Systems

Liquid Chromatography-Mass Spectrometry represents a particularly powerful analytical approach for Cholesta-3,5-diene analysis, providing molecular weight confirmation and structural characterization capabilities [12] [13]. Electrospray ionization and atmospheric pressure chemical ionization serve as the primary ionization techniques, each offering distinct advantages depending on matrix characteristics and analytical requirements [12].

Tandem mass spectrometry capabilities enable sophisticated structural elucidation through collision-induced dissociation experiments [12] [13]. These techniques prove invaluable for distinguishing between closely related steroid isomers and for confirming compound identity in complex biological matrices [14] [13].

Multi-Stage Fragmentation Analysis

Advanced mass spectrometric systems capable of multi-stage fragmentation provide unprecedented analytical capabilities for steroid characterization [14] [13]. Liquid Chromatography-Mass Spectrometry to the nth power techniques enable detailed fragmentation pathway analysis, facilitating the identification of previously uncharacterized metabolites and degradation products [14].

The integration of high-resolution mass analysis with multi-stage fragmentation capabilities enables confident compound identification even in the absence of reference standards [14] [13]. These approaches prove particularly valuable for metabolomic studies and for the characterization of novel steroid compounds in biological systems [14].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance spectroscopy provides complementary structural information, particularly valuable for confirming stereochemical assignments and for characterizing synthetic intermediates [12] [15]. Infrared spectroscopy offers additional structural confirmation, with characteristic absorption bands providing fingerprint identification capabilities [16] [15].

The National Institute of Standards and Technology maintains comprehensive spectroscopic databases for Cholesta-3,5-diene, including infrared spectra obtained under standardized conditions [16] [15]. These reference spectra facilitate rapid compound identification and method validation across different analytical platforms [16].

Sigma-Aldrich maintains product specifications of 93 percent minimum purity determined by High-Performance Liquid Chromatography, with comprehensive certificates of analysis documenting batch-specific analytical results [17] [19]. LGC Standards provides reference materials with purity specifications exceeding 95 percent, supported by detailed analytical characterization [11] [20].

Storage and Stability Requirements

Proper storage conditions prove critical for maintaining standard integrity throughout the specified shelf life. Commercial standards require storage at -20 degrees Celsius under inert atmosphere conditions to prevent oxidative degradation [21] [18] [19]. Amber glass vials provide protection from photodegradation while maintaining chemical compatibility [22] [18].

Stability studies confirm compound integrity for periods exceeding 36 months when stored under appropriate conditions [22] [23]. Temperature excursions and exposure to atmospheric moisture represent the primary degradation pathways, necessitating careful attention to storage protocols [23].

Analytical Method Validation Standards

Quality control standards undergo comprehensive analytical characterization using multiple independent techniques to ensure accuracy and traceability [11] [24]. Mass spectrometric analysis confirms molecular weight and structural integrity, while Nuclear Magnetic Resonance spectroscopy provides detailed structural verification [11].

The European Community reference material specifications require comprehensive documentation of analytical methods, uncertainty estimates, and traceability chains [24] [23]. These requirements ensure international harmonization of analytical standards and facilitate interlaboratory method comparisons [24].

Certification and Traceability Requirements

Certified reference materials undergo rigorous interlaboratory validation studies to establish certified values and associated uncertainties [24]. The International Organization for Standardization Guide 34 provides the framework for reference material production, ensuring worldwide recognition and acceptance [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant